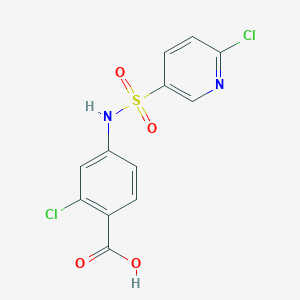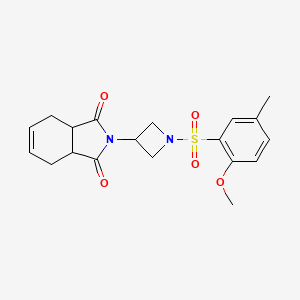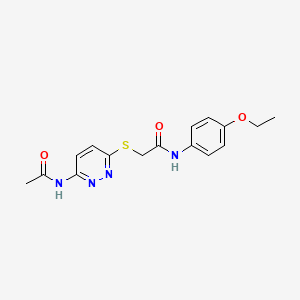
6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines under controlled conditions.
N-Alkylation: The final step involves the alkylation of the triazine derivative with 2-phenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the triazine ring and the phenylethyl group.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the phenylethyl group or the triazine ring.
Hydrolysis Products: Corresponding alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and antimicrobial therapy.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and dyes. Its reactivity and stability make it suitable for various applications, including as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets through its reactive chloromethyl and triazine groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, depending on the specific application. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Lacks the phenylethyl group, which may reduce its biological activity.
N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
6-(bromomethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromomethyl group, which may alter its reactivity and biological properties.
Uniqueness
The combination of the chloromethyl and phenylethyl groups in 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine provides a unique balance of reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-8-10-16-11(14)18-12(17-10)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAOOCQSPNTZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)
![Ethyl 4-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B2975594.png)

![N-(4-ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2975601.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)

![methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975606.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2975607.png)


